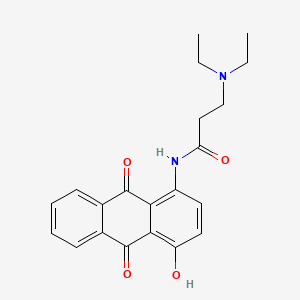

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide

Description

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide is an anthraquinone derivative characterized by a 9,10-dihydroxyanthracene-9,10-dione core substituted at the 1-position with a propanamide group. Anthraquinones are known for planar aromatic structures that facilitate π-π interactions, making them relevant in dye chemistry, materials science, and medicinal applications due to their redox properties and intercalation abilities .

Properties

CAS No. |

87367-05-3 |

|---|---|

Molecular Formula |

C21H22N2O4 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-(diethylamino)-N-(4-hydroxy-9,10-dioxoanthracen-1-yl)propanamide |

InChI |

InChI=1S/C21H22N2O4/c1-3-23(4-2)12-11-17(25)22-15-9-10-16(24)19-18(15)20(26)13-7-5-6-8-14(13)21(19)27/h5-10,24H,3-4,11-12H2,1-2H3,(H,22,25) |

InChI Key |

VHHCGSZXZYPTHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene.

Formation of Intermediate: This intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.

Final Step: The final step involves the formation of the propanamide linkage through a condensation reaction with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.

Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide has several scientific research applications:

Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.

Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Investigation of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide involves:

DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.

Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death.

Signal Pathways: Interaction with cellular signaling pathways, potentially leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Anthraquinones with Amino Acid Derivatives

- L-Serine/NU-ICRF 503 (CAS 156074-02-1): Features an L-serine ethyl ester linked to the anthraquinone core. The amino acid moiety enhances water solubility compared to the diethylamino group in the target compound. Such derivatives are often explored for targeted drug delivery due to improved bioavailability .

- N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide: Contains an acetamide group at the 5-amino position.

Di- and Tri-Substituted Anthraquinones

- 1,5-Bis[3-(diethylamino)propionamido]anthracene-9,10-dione: A bis-substituted analog with two 3-(diethylamino)propionamido groups. The dual substitution may enhance chelation properties but could reduce membrane permeability due to increased molecular weight (MW = 492.62 g/mol) .

- N,N-Diphenyl-9,10-dioxo-9,10-dihydro-2,7-anthracene-4,6(1H,3H)-dione-3,5-disulfonamide: Incorporates sulfonamide groups, which are strongly electron-withdrawing. This contrasts with the electron-donating diethylamino group in the target compound, altering redox behavior and solubility .

Electronic and Functional Group Effects

Key Findings and Implications

Structural Flexibility: The diethylamino group balances lipophilicity and solubility, making the compound more versatile than purely hydrophilic (e.g., amino acid conjugates) or hydrophobic (e.g., aryl sulfonamides) analogs.

Functionalization Potential: The propanamide chain can be further modified with targeting moieties (e.g., peptides) to enhance specificity, as seen in serine-based derivatives .

Biological Activity

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide, also known by its CAS number 87367-07-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 278.32 g/mol

This compound features a diethylamino group attached to a propanamide structure, which is further linked to a 9,10-dihydro-4-hydroxy-9,10-dioxo-anthracene moiety. The anthracene derivative is significant for its potential in various biological applications.

Antimicrobial Properties

Research indicates that compounds similar to 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide exhibit antimicrobial properties. Studies have shown that anthraquinone derivatives possess notable antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds derived from anthracene structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly depending on the specific bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Anthraquinones have been studied for their ability to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Topoisomerase : These compounds can inhibit topoisomerase II, leading to DNA damage in rapidly dividing cancer cells.

- Reactive Oxygen Species (ROS) Generation : They can induce oxidative stress in cancer cells, promoting cell death.

- Cell Cycle Arrest : Some studies have shown that anthraquinone derivatives can induce cell cycle arrest in the G2/M phase.

Case Studies

- Study on Anticancer Effects : A study published in Cancer Letters examined the effects of similar anthraquinone derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment.

- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, various anthracene derivatives were tested against fungal strains such as Candida albicans. The compound exhibited an MIC of 12 µg/mL against this strain.

The biological activity of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide can be attributed to several mechanisms:

- Intercalation into DNA : The planar structure of anthracene allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in cellular metabolism and DNA replication, this compound can effectively halt the growth of pathogenic microorganisms and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.